2-Boc-amino-4-thiazole carboxylic acid
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Overview
Description
2-Boc-amino-4-thiazole carboxylic acid is an organic compound characterized by the presence of a thiazole ring, an amino group, and a carboxylic acid group. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function, making it a valuable intermediate in organic synthesis. This compound is typically a white to light yellow solid and is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-amino-4-thiazole carboxylic acid generally involves the reaction of 2-aminothiazole with di-tert-butyl dicarbonate (Boc2O) to protect the amino group. The reaction is typically carried out in an organic solvent like dichloromethane under basic conditions, often using a base such as triethylamine. The resulting intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Boc-amino-4-thiazole carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions
Major Products:
Amides and Esters: Formed through coupling reactions with amines and alcohols.
Free Amines: Obtained after deprotection of the Boc group
Scientific Research Applications
2-Boc-amino-4-thiazole carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of compounds derived from 2-Boc-amino-4-thiazole carboxylic acid varies depending on the specific derivative. Generally, these compounds interact with biological targets such as enzymes and receptors, modulating their activity. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors to exert anticancer properties .
Comparison with Similar Compounds
2-Aminothiazole: Lacks the Boc protection and carboxylic acid group, making it more reactive but less stable.
2-Boc-amino-5-thiazole carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications
Uniqueness: 2-Boc-amino-4-thiazole carboxylic acid is unique due to its combination of a protected amino group and a carboxylic acid group, providing versatility in synthetic applications. The Boc group offers stability during reactions, which can be selectively removed when needed .
Properties
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)6-11-4(7(12)13)5(10)16-6/h10H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLACCPBQGUANTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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